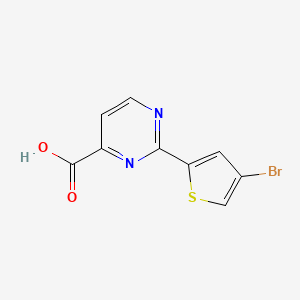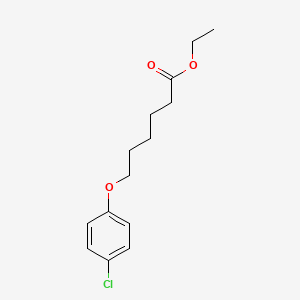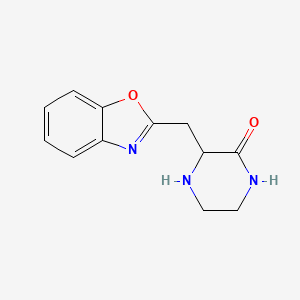![molecular formula C15H17N3O B1374236 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile CAS No. 1490444-23-9](/img/structure/B1374236.png)
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fischer Synthesis and Indole Formation
Research on the Fischer synthesis of indoles from arylhydrazones, including studies on tetrahydroquinolines, reveals complex transformations that are crucial for synthesizing bioactive heterocycles. These reactions, involving shifts and transformations within the tetrahydroquinoline ring, are foundational in creating compounds with potential pharmaceutical applications (Fusco & Sannicolo, 1978).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, which share structural similarities with the query compound, have shown a broad range of therapeutic activities. These include anticancer, neuroprotective, and antiaddictive properties. A review highlighted the significant patent activity around these compounds, underscoring their potential in drug discovery and development (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity
The neuroprotective and antidepressant-like activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in animal models suggest potential applications in treating central nervous system disorders. This compound demonstrates complex mechanisms of action, including MAO inhibition and antagonism to the glutamatergic system, which may inform research on similar compounds (Antkiewicz‐Michaluk et al., 2018).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, by virtue of their heterocyclic structure, exhibit a range of biological activities including antifungal, anti-Parkinsonism, and antitumor effects. Their synthesis and application in medicinal chemistry are areas of active research, providing a framework for studying compounds with similar structural features (Danao et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of an amino group and a nitrile group could facilitate these interactions. The exact changes resulting from these interactions are currently unknown and require further investigation.
Biochemical Pathways
Based on its structure, it could potentially interfere with pathways involving similar structures or pathways that its targets are involved in . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions.
Analyse Biochimique
Biochemical Properties
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative reactions, such as 2-oxoglutarate-dependent dioxygenases . These interactions often involve the hydroxylation of specific substrates, leading to the formation of succinate and the release of carbon dioxide. The nature of these interactions suggests that this compound may play a role in regulating metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of proteins involved in cell signaling, leading to changes in cellular responses and functions . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting the overall health and function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. These dosage-dependent effects underscore the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for 2-oxoglutarate-dependent dioxygenases . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can significantly impact its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEOXSAINMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)



![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)
